DLinDAP

siRNA delivery Gene silencing Lipid nanoparticles

Researchers quantifying novel ionizable lipid potency face the challenge of establishing a reliable low-baseline control. DLinDAP solves this with its unique ester-linked tails, which undergo rapid lipase-mediated hydrolysis. This metabolic instability results in endosomal escape and in vivo gene silencing ED50 values orders of magnitude weaker than stable analogs like DLinKC2-DMA. Use DLinDAP-based LNPs to rigorously benchmark siRNA delivery performance. Supplied with ≥98% HPLC purity and comprehensive analytical documentation, this negative control standard is available from global stock to streamline comparative formulation studies.

Molecular Formula C41H73NO4
Molecular Weight 644 g/mol
CAS No. 1019000-51-1
Cat. No. B1670808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDLinDAP
CAS1019000-51-1
SynonymsDLinDAP;  D-LinDAP;  D-Lin-DAP; 
Molecular FormulaC41H73NO4
Molecular Weight644 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C41H73NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,39H,5-12,17-18,23-38H2,1-4H3/b15-13-,16-14-,21-19-,22-20-
InChIKeyHCAJCMUKLZSPFT-KWXKLSQISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DLinDAP Ionizable Lipid for siRNA-LNP Delivery


DLinDAP (1,2-dilinoleoyl-3-dimethylaminopropane) is an ionizable cationic lipid belonging to the DLin family of lipids, specifically designed for the formulation of lipid nanoparticles (LNPs) to deliver small interfering RNA (siRNA) [1]. It features a dimethylamine head group and two biodegradable ester linkages to linoleic acid tails . While DLinDAP is structurally analogous to other ionizable lipids used in nucleic acid delivery, its performance is markedly differentiated by its susceptibility to enzymatic degradation, a critical factor in its overall efficacy [2]. The compound is a key comparator in the rational design and evaluation of next-generation LNP components [3].

Negative control benchmark in siRNA-LNP potency assays
Well-characterized lower-potency profile supports comparative screening
Probe for enzymatic degradation impact on LNP trafficking
Ester linkage susceptibility enables endosomal escape studies
Computational model calibration for lipid-RNA interactions
Reported mRNA interaction profile supports in silico formulation design

DLinDAP vs. DLin Analogs: Non-Interchangeability


Direct substitution of DLinDAP with other ionizable cationic lipids in the DLin family—such as DLinDMA, DLinKDMA, or DLinKC2-DMA—is not scientifically justified without rigorous reformulation and validation. DLinDAP contains two ester linkages in its hydrophobic tails, making it uniquely susceptible to rapid enzymatic hydrolysis by endogenous lipases [1]. This metabolic instability leads to a drastic reduction in endosomal escape and gene silencing potency, a limitation not shared by its ether-linked or ketal-linked analogs [2]. Consequently, the in vivo performance of DLinDAP-based LNPs differs by orders of magnitude from that of closely related compounds [3]. These critical differences in lipid chemistry and biological fate underscore that DLinDAP and its analogs are not functionally interchangeable, and their selection must be driven by specific, quantitative performance data as detailed below.

Linkage chemistry
DLinDAP
Two ester linkages; rapid lipase hydrolysis
DLinDMA / DLinKC2-DMA
Ether or ketal linkages; lipase-resistant
pKa and endosomal escape
pKa ~6.6 (above optimal 6.2–6.5)
pKa within optimal range; efficient protonation
RNA packing integrity
Weaker collective mRNA interaction; larger bilayer distance
Stronger interaction; tighter RNA protection

DLinDAP Quantitative Evidence in siRNA-LNP Systems


In Vivo Gene Silencing Potency vs. DLinKC2-DMA

DLinDAP-based LNP-siRNA systems demonstrate profoundly lower in vivo gene silencing potency compared to analogs lacking ester linkages. A direct head-to-head study in a murine Factor VII (FVII) model revealed that the ED50 (dose required for 50% silencing) for DLinDAP-containing LNPs is orders of magnitude higher than that of DLinKC2-DMA [1]. Specifically, the in vivo potencies of LNP-siRNA systems containing DLinDAP, DLinDMA, DLinKDMA, and DLinKC2-DMA were found to differ by three orders of magnitude (1000-fold) [1]. This extreme potency difference is a primary differentiator for DLinDAP, marking it as significantly less effective for achieving robust hepatic gene knockdown in vivo.

In Vivo Silencing Potency
Head-to-head
DLinDAP ED50 orders of magnitude higher vs. DLinKC2-DMA (~1000× difference)
Supports low-potency comparator context
Murine FVII model; PFV method; DLinKC2-DMA ED50 ~0.01 mg/kg
siRNA delivery Gene silencing Lipid nanoparticles

Ionizable Lipid pKa and Endosomal Escape

The pKa of the ionizable lipid is a critical determinant of LNP efficacy, with an optimal range of 6.2–6.5 for efficient hepatic gene silencing [1]. DLinDAP possesses a pKa of approximately 6.6 , placing it above this optimal window. In contrast, the benchmark lipid DLin-MC3-DMA has a pKa within the optimal range (approx. 6.4–6.7, though typically reported at the lower end) [2]. While the pKa difference appears modest, it correlates with a substantial reduction in the lipid's ability to undergo pH-dependent protonation in the endosome, impairing membrane destabilization and siRNA release. This pKa discrepancy contributes to the poor in vivo performance observed for DLinDAP.

Ionizable Lipid pKa
Reported
DLinDAP pKa ~6.6; optimal range 6.2–6.5
pKa above optimal may limit endosomal escape
Cross-study comparable; solution pKa measurement
Lipid pKa Endosomal escape siRNA delivery

Enzymatic Stability: Ester Linkage Hydrolysis

A defining and detrimental feature of DLinDAP is the presence of two ester bonds in its hydrophobic domain, which serve as substrates for endogenous lipases [1]. Direct comparative studies demonstrate that following cellular uptake, DLinDAP within LNPs undergoes rapid hydrolysis by lipases, preventing the lipid from mediating endosomal membrane destabilization [1]. In stark contrast, analogs such as DLinDMA, DLinKDMA, and DLinKC2-DMA contain ether or ketal linkages that are resistant to lipase digestion, allowing them to efficiently promote endosomal escape and gene silencing [2]. This fundamental difference in chemical stability is the primary mechanism underlying the extreme potency differences observed between DLinDAP and its more stable counterparts.

Enzymatic Stability
Head-to-head
DLinDAP: 2 ester linkages, rapid lipase hydrolysis; DLinDMA/KC2-DMA: ether/ketal, resistant
Supports degradation pathway review
In vitro Raw 264.7 macrophages and murine models
Lipid metabolism Lipase degradation LNP stability

mRNA Interaction and Packaging vs. DLinDMA

Despite DLinDAP showing a higher individual binding affinity for mRNA than DLinDMA in isolation, molecular dynamics simulations of complete LNP formulations reveal the opposite effect at the collective level [1]. The overall interaction of a DLinDAP-containing lipid formulation with mRNA is weaker than that of a DLinDMA-containing formulation. This results in a larger average distance of the mRNA from the lipid bilayer in DLinDAP LNPs, indicating inferior RNA packing and protection [2]. This computational evidence suggests that the presence of DLinDAP may compromise the structural integrity and stability of the RNA cargo within the nanoparticle, providing a potential mechanistic explanation for its poor performance beyond enzymatic degradation.

mRNA Interaction & Packaging
Head-to-head
DLinDAP formulation: weaker collective interaction, larger mRNA-bilayer distance vs. DLinDMA formulation
Supports RNA packing integrity review
Molecular dynamics simulations of full LNP formulations
mRNA delivery Molecular dynamics Lipid-RNA interaction

DLinDAP Specialized Research Applications


Negative Control for LNP Formulation Screens

Given its well-documented and extreme deficiency in in vivo gene silencing (ED50 orders of magnitude higher than DLinKC2-DMA) [1], DLinDAP serves as an ideal negative control or low-potency benchmark in comparative studies. Researchers can use DLinDAP-based LNPs to establish a baseline for poor performance in siRNA delivery assays, against which the efficacy of novel ionizable lipid candidates can be clearly quantified and validated. This application leverages DLinDAP's specific, quantifiable weakness to strengthen the rigor of experimental design.

Enzymatic Degradation in LNP Pharmacokinetics and Trafficking

DLinDAP's unique susceptibility to rapid hydrolysis by endogenous lipases [2] makes it a valuable tool for studying the impact of lipid metabolism on LNP fate. By comparing the cellular uptake, intracellular trafficking, and endosomal escape of DLinDAP-based LNPs with those of more stable analogs (e.g., DLinDMA, DLinKC2-DMA), researchers can deconvolute the specific contribution of enzymatic degradation to the overall delivery process. This application is directly supported by quantitative data showing a three-order-of-magnitude potency difference attributable to this mechanism [3].

Computational Modeling of RNA-Lipid Interactions

Molecular dynamics simulations have revealed that DLinDAP formulations exhibit weaker collective interaction with mRNA compared to DLinDMA, despite higher individual binding affinity [4]. This makes DLinDAP a compelling case study for computational chemistry and materials science research aimed at understanding and predicting the emergent properties of complex LNP formulations. Studies utilizing DLinDAP can help refine in silico models to better account for the synergistic behavior of all lipid components, ultimately guiding the design of more effective delivery systems.

Application
Selection Property
Validation Focus
Comparator in siRNA-LNP potency studies
Low-potency benchmark context
Baseline silencing assay validation
Enzymatic degradation impact research
Susceptibility to ester hydrolysis
Endosomal escape & trafficking endpoints
Computational LNP formulation modeling
Reported mRNA interaction profile
In silico model validation against empirical data
Quote Request

Request a Quote for DLinDAP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.